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Compound of Interest

Compound Name: 2-Hydroxy-6-methylbenzaldehyde

Cat. No.: B095053

A Comparative Spectroscopic Analysis of 2-
Hydroxy-6-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and electronic properties of organic molecules is paramount. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-
IR) spectroscopy are indispensable tools for elucidating molecular structures. This guide
provides a detailed spectroscopic analysis of 2-Hydroxy-6-methylbenzaldehyde, comparing
its spectral features with those of related benzaldehyde derivatives to offer insights into the
effects of substituent groups on their spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key *H NMR, 3C NMR, and FT-IR spectroscopic data for 2-
Hydroxy-6-methylbenzaldehyde and selected alternative compounds for comparison.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CHO -OH -CHs
2-Hydroxy-6-
7.42 (t), 6.90 (d),
methylbenzaldeh 10.33 (s) 11.85 (s) 2.58 (s)
q 6.78 (d)
yde

Salicylaldehyde
(2-
Hydroxybenzalde
hyde)

7.50-6.80 (m) 9.88 (s) 11.05 (s) -

Benzaldehyde 7.90-7.50 (m) 10.00 (s) - -

4-
Methylbenzaldeh  7.75(d), 7.30 (d)  9.95 (s) - 2.43 (s)
yde

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Ar-C
Ar-C .
Compound C=0 . (Unsubstituted -CHs
(Substituted)
2-Hydroxy-6- 161.5 (C-OH),
135.5,129.8,
methylbenzaldeh  196.5 140.8 (C-CHs3), 118.0 20.1
yde 121.8 (C-CHO) '
Salicylaldehyde
(2- 196.4 161.4 (C-OH), 136.6, 133.5,
Hydroxybenzalde ' 119.9 (C-CHO) 1195, 117.6
hyde)
134.4,129.7,
Benzaldehyde 192.3 136.5 (C-CHO) -
129.0
4-

145.1 (C-CHs),
Methylbenzaldeh  192.1 129.8, 129.7 21.8
q 134.3 (C-CHO)
yde
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Table 3: FT-IR Spectroscopic Data (Characteristic Peaks in cm~1)

v(C-H)
Compound v(O-H) . v(C=0) v(C-0)
aromatic
2-Hydroxy-6-
~3000-3400
methylbenzaldeh ~3050 ~1650 ~1250
(broad)
yde
Salicylaldehyde
(2- ~3000-3400
~3060 ~1665 ~1280
Hydroxybenzalde (broad)
hyde)
Benzaldehyde - ~3063 ~1703 -
4-
Methylbenzaldeh - ~3030 ~1701 -
yde

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400
MHz for *H and 100 MHz for 3C nuclei.

o Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5 mL of
deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) was added as an
internal standard (& = 0.00 ppm).

e 1H NMR Acquisition: The sample was placed in a 5 mm NMR tube. The spectrum was
acquired with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of
4 seconds. Typically, 16 scans were accumulated for a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum was obtained using a 45° pulse
angle with a relaxation delay of 2.0 seconds. The number of scans ranged from 512 to 1024,
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depending on the sample concentration.

o Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier
transform. The resulting spectra were phase-corrected and calibrated against the TMS
signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of the solid sample was ground with 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,
homogeneous powder was obtained.

o A portion of the mixture was transferred to a pellet-forming die.

o The die was placed in a hydraulic press and a pressure of 7-8 tons was applied for 2-3
minutes to form a transparent or semi-transparent pellet.

o Data Acquisition:
o A background spectrum of the empty sample compartment was recorded.
o The KBr pellet containing the sample was placed in a sample holder in the IR beam path.

o The spectrum was recorded in the range of 4000-400 cm~1 with a resolution of 4 cm™1,
Typically, 16 scans were co-added to improve the signal-to-noise ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Caption: Workflow of Spectroscopic Analysis.

Discussion and Comparison

The spectroscopic data reveals distinct features for 2-Hydroxy-6-methylbenzaldehyde when
compared to its analogs.

In the *H NMR spectrum, the aldehydic proton of 2-Hydroxy-6-methylbenzaldehyde appears

at a relatively downfield chemical shift (10.33 ppm) due to the electron-withdrawing effect of the
carbonyl group. The phenolic hydroxyl proton is observed at an even further downfield position

(11.85 ppm), indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl
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oxygen. The presence of the methyl group at the 6-position influences the chemical shifts of the
aromatic protons through its electron-donating nature.

The 3C NMR spectrum shows the carbonyl carbon at 196.5 ppm, which is characteristic for
aromatic aldehydes. The positions of the aromatic carbon signals are influenced by the
hydroxyl, methyl, and aldehyde substituents. The upfield shift of the methyl carbon (20.1 ppm)
is typical for an alkyl group attached to an aromatic ring.

The FT-IR spectrum of 2-Hydroxy-6-methylbenzaldehyde displays a broad absorption band
for the hydroxyl group, confirming the presence of hydrogen bonding. The carbonyl stretching
frequency is observed at a lower wavenumber (~1650 cm~1) compared to benzaldehyde
(~1703 cm™1), which is also a consequence of the intramolecular hydrogen bonding that
weakens the C=0 bond.

By comparing the spectral data of 2-Hydroxy-6-methylbenzaldehyde with salicylaldehyde,
benzaldehyde, and 4-methylbenzaldehyde, researchers can gain a deeper understanding of
how the type and position of substituents on the benzene ring affect the electronic environment
and, consequently, the spectroscopic signatures of these molecules. This comparative
approach is crucial for the unambiguous identification and characterization of novel compounds
in drug discovery and development.

 To cite this document: BenchChem. [spectroscopic analysis (1H NMR, 13C NMR, FT-IR) of
2-Hydroxy-6-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095053#spectroscopic-analysis-1h-nmr-13c-nmr-ft-ir-
of-2-hydroxy-6-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b095053?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

